Cas no 38677-81-5 (6-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)pyridin-3-ol)
6-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)pyridin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Pyridinedimethanol,R6-[[(1,1-dimethylethyl) amino]methyl]-3-hydroxy-
- 2-hydroxymethyl-3-hydroxy-6-(1-hydroxy-2-t-butylaminoethyl)pyridine
- PIRBUTEROL
- 2-tert-Butylamino-1-(5-hydroxy-6-hydroxymethyl-2-pyridyl)ethanol
- 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
- CP-24,314-14
- Ethanol, 2-tert-butylamino-1-(5-hydroxy-6-hydroxymethyl-2-pyridyl)-
- Pirbuterol [INN:BAN]
- Pirbuterolum
- Pirbuterolum [INN-Latin]
- UNII-OG645J8RVW
- 6-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)pyridin-3-ol
- SCHEMBL4819
- L013424
- NS00003865
- 38677-81-5 (free base)
- VQDBNKDJNJQRDG-UHFFFAOYSA-N
- 38677-81-5
- OG645J8RVW
- ARA-211
- .ALPHA.6-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-3-HYDROXY-2,6-PYRIDINEDIMETHANOL
- PIRBUTEROL [VANDF]
- (+/-)-Pirbuterol; ARA 211
- NSC355078
- 38029-10-6
- ()-Pirbuterol; ARA 211
- DB01291
- PIRBUTEROL [MI]
- 2,6-Pyridinedimethanol,a6-[[(1,1-dimethylethyl)amino]methyl]-3-hydroxy-
- CHEMBL1094966
- NCI60_003197
- (RS)-6-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(HYDROXYMETHYL)PYRIDIN-3-OL
- (+/-)-Pirbuterol
- DTXSID0046937
- AKOS040749215
- C07807
- 64856-15-1
- Q1236526
- EN300-23818614
- PIRBUTEROL [MART.]
- 2,6-PYRIDINEDIMETHANOL, .ALPHA.6-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-3-HYDROXY-
- Pirbuterol (INN)
- GTPL7272
- CP-2431414
- CHEBI:8245
- D08387
- PIRBUTEROL [INN]
- PIRBUTEROL [WHO-DD]
- 6-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)-3-pyridinol
-
- MDL: MFCD00867058
- Inchi: 1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3
- InChI Key: VQDBNKDJNJQRDG-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=C(CO)N=1)O)CNC(C)(C)C
Computed Properties
- Exact Mass: 240.1475
- Monoisotopic Mass: 240.147393
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.6
- XLogP3: -0.1
Experimental Properties
- Density: 1.196
- Boiling Point: 489.3°Cat760mmHg
- Flash Point: 249.7°C
- Refractive Index: 1.569
- PSA: 85.61
6-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)pyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23818614-0.05g |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol |
38677-81-5 | 95% | 0.05g |
$2755.0 | 2024-06-19 |
6-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)pyridin-3-ol Related Literature
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Willem Haasnoot,Anniek Kemmers-Voncken,Danny Samson Analyst 2002 127 87
-
José A. Murillo,Juana Rodríguez,José M. Lemus,Aurelia Ala?ón Analyst 1990 115 1117
-
Yunxi Liu,Tianyu Dong,Kuan Yan,Zhanliang Wang,Genye He,Yufeng Zhang,Congcong Ma,Lu Liu,Wei Chang,Lisi Zhang Anal. Methods 2023 15 3206
-
Willem Haasnoot,Lucia Streppel,Geert Cazemier,Martin Salden,Piet Stouten,Martien Essers,Piet van Wichen Analyst 1996 121 1111
-
Damien Boyd,Michael O'Keeffe,Malcolm R. Smyth Analyst 1996 121 1R
Additional information on 6-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)pyridin-3-ol
6-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (CAS 38677-81-5): A Comprehensive Overview
The compound 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (CAS 38677-81-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. With its unique structural features, including a pyridine core and multiple functional groups, this compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its tert-butylamino and hydroxymethyl groups contribute to its versatility, making it a subject of interest in drug discovery and material science.
One of the most intriguing aspects of 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol is its potential role in the development of central nervous system (CNS) therapeutics. Researchers have explored its derivatives for their ability to interact with neurotransmitter receptors, particularly those involved in conditions like Parkinson's disease and depression. The presence of the hydroxyethyl moiety enhances its solubility, a critical factor in drug formulation. Recent studies also highlight its utility in designing metal-chelating agents, which are pivotal in treating oxidative stress-related disorders.
From a synthetic chemistry perspective, CAS 38677-81-5 is often utilized as a building block for more complex structures. Its pyridine-3-ol scaffold is particularly valuable in creating ligands for catalysis or fluorescence-based sensors. The compound's stability under various pH conditions makes it suitable for applications in green chemistry, aligning with the growing demand for sustainable synthetic methods. Innovations in flow chemistry have further streamlined its production, reducing waste and improving yield.
Market trends indicate a rising demand for 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol, driven by its expanding applications in personalized medicine and bioconjugation. Pharmaceutical companies are increasingly incorporating this compound into their libraries for high-throughput screening. Additionally, its derivatives are being investigated for their role in pro-drug development, where targeted delivery systems are essential for minimizing side effects. The compound's compatibility with click chemistry techniques has also opened new avenues in biotechnological research.
For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol is crucial. Computational modeling studies have revealed how subtle modifications to its tert-butyl or hydroxymethyl groups can significantly alter its binding affinity to biological targets. These insights are instrumental in optimizing its efficacy for specific therapeutic applications. Furthermore, advancements in cryo-EM and X-ray crystallography have provided detailed visualizations of its interactions at the molecular level.
In conclusion, CAS 38677-81-5 represents a multifaceted compound with broad implications across multiple scientific disciplines. Its unique chemical properties, combined with its adaptability to modern synthetic techniques, position it as a key player in the future of medicinal chemistry and material science. As research continues to uncover new applications, the importance of this compound is expected to grow, making it a focal point for innovation and discovery.
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